molecular formula C26H23N3O B11702178 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B11702178
M. Wt: 393.5 g/mol
InChI Key: AQTIHKMFJBGAEE-WPWMEQJKSA-N
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Description

N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 2,2-diphenylcyclopropane-1-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Chemical Reactions Analysis

N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX-2 enzyme, which plays a crucial role in the inflammatory process. The compound forms hydrogen bonds with key amino acids in the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones and indole derivatives:

Properties

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C26H23N3O/c1-18-22(21-14-8-9-15-24(21)28-18)17-27-29-25(30)23-16-26(23,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,17,23,28H,16H2,1H3,(H,29,30)/b27-17+

InChI Key

AQTIHKMFJBGAEE-WPWMEQJKSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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